2-Iodo-N-(3-methylbutyl)acetamide
Description
2-Iodo-N-(3-methylbutyl)acetamide is an alkylating agent characterized by an acetamide backbone with an iodine atom at the α-carbon and a 3-methylbutyl (isoamyl) group attached to the nitrogen. These analogs are synthesized via nucleophilic substitution or coupling reactions, often involving 2-iodoacetic acid derivatives and primary/secondary amines . The iodine atom enhances electrophilicity, making these compounds reactive toward thiol groups in proteins, which is critical in biochemical applications like chemoproteomics .
Properties
CAS No. |
5349-33-7 |
|---|---|
Molecular Formula |
C7H14INO |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-iodo-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C7H14INO/c1-6(2)3-4-9-7(10)5-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
CNXNFDBAJBXXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(3-methylbutyl)acetamide typically involves the iodination of N-(3-methylbutyl)acetamide. One common method is to react N-(3-methylbutyl)acetamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-Iodo-N-(3-methylbutyl)acetamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-(3-methylbutyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding N-(3-methylbutyl)acetamide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: N-(3-methylbutyl)acetamide derivatives.
Oxidation: N-(3-methylbutyl)acetamide or 3-methylbutyl carboxylic acid.
Reduction: N-(3-methylbutyl)acetamide.
Scientific Research Applications
2-Iodo-N-(3-methylbutyl)acetamide has several applications in scientific research:
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups in cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(3-methylbutyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodine atom acts as an electrophile, reacting with thiol groups in cysteine residues of proteins, leading to the inhibition of enzyme activity. This property makes it useful in studies of enzyme function and regulation.
Comparison with Similar Compounds
Structural Analogs with Aromatic or Heterocyclic Substituents
Examples :
- 2-Iodo-N-(2-phenylethyl)acetamide (CAS 64297-97-8): Features a phenylethyl group, increasing hydrophobicity. Molecular weight: 289.12 g/mol; Appearance: Powder .
- 2-Iodo-N-(benzofuran-3-yl)acetamide derivatives (e.g., compounds 8, 21–23): Incorporate benzofuran or indole moieties with methoxy/benzoyl groups. These modifications enhance antileukemic activity (IC₅₀ values in the nanomolar range) compared to non-aromatic analogs .
Key Differences :
Aliphatic Analogs
Examples :
Key Differences :
Non-Iodinated Acetamides with Similar N-Substituents
Examples :
- N-(3-Methylbutyl)acetamide (HMDB0031651): Lacks iodine but shares the 3-methylbutyl group. Found in insect volatiles and floral scents (e.g., Ceropegia dolichophylla), acting as a pollinator attractant .
- N-(3-Methylbutyl)propanamide : A homolog with a longer acyl chain, comprising ~70% of Bactrocera tryoni male pheromone blends .
Key Differences :
- Volatility: Non-iodinated analogs are more volatile, making them suitable for ecological signaling.
Biological Activity
2-Iodo-N-(3-methylbutyl)acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H14I N O
- Molecular Weight : 221.1 g/mol
- IUPAC Name : 2-Iodo-N-(3-methylbutyl)acetamide
- SMILES Notation : CC(C)C(=O)N(C)I
The biological activity of 2-Iodo-N-(3-methylbutyl)acetamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the iodine atom may enhance its lipophilicity, potentially increasing membrane permeability and receptor binding affinity.
Antimicrobial Activity
Research indicates that compounds similar to 2-Iodo-N-(3-methylbutyl)acetamide exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have demonstrated that 2-Iodo-N-(3-methylbutyl)acetamide exhibits significant cytotoxic effects. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various iodine-containing acetamides, including 2-Iodo-N-(3-methylbutyl)acetamide. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment.
Research on Antimicrobial Efficacy
In another study, researchers investigated the antimicrobial efficacy of halogenated acetamides against resistant bacterial strains. The findings suggested that 2-Iodo-N-(3-methylbutyl)acetamide could serve as a lead compound for developing new antibiotics, particularly against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
